N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
Target of Action
The primary target of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the serine/threonine protein kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating cell growth and survival .
Mode of Action
N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, PKB, in an ATP-competitive manner . It inhibits the kinase activity of PKB, thereby disrupting the PI3K signaling pathway . This results in the modulation of several downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB by N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Therefore, the compound’s action can lead to the disruption of these processes.
Pharmacokinetics
The pharmacokinetic properties of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by its rapid clearance and low oral bioavailability . This is due to the metabolism of compounds containing 4-amino-4-benzylpiperidines in vivo . Variations in the linker group between the piperidine and the lipophilic substituent can lead to the identification of potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and survival, as well as the modulation of biomarkers of signaling through PKB . In addition, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions . For instance, it has been found that similar compounds can act as ATP-competitive inhibitors, showing selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, similar compounds have shown anti-proliferative activities against leukemia cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can maintain antimicrobial activity for 5 to 10 minutes after application .
Dosage Effects in Animal Models
It is known that similar compounds have shown protective effects against cerebral injury by suppressing neuroinflammation .
Metabolic Pathways
It is known that similar compounds are involved in the metabolism of 2,4-dichlorobenzyl alcohol .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds can be localized within specific compartments or organelles .
Preparation Methods
The synthesis of N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as ultrasonic-assisted synthesis and the use of modified montmorillonite catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and proteins.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and catalysts .
Comparison with Similar Compounds
N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also known for their kinase inhibitory activity and have been studied for their potential as anticancer agents.
N-(pyridin-3-yl)pyrimidin-4-amine derivatives: These compounds have shown promise as CDK2 inhibitors and are being explored for their therapeutic potential in cancer treatment.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds have demonstrated significant inhibitory activity against specific kinases and are being investigated for their potential in treating inflammatory diseases.
The uniqueness of this compound lies in its specific chemical structure, which confers distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-20-13-10(6-19-20)12(17-7-18-13)16-5-8-2-3-9(14)4-11(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSPTTGNGBLDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.